Benz[cd]indol-2(1H)-one
Overview
Description
Benz[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of indole derivatives. It is characterized by a fused benzene and indole ring system with a ketone functional group at the second position. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benz[cd]indol-2(1H)-one, also known as Benzo[cd]indol-2(1H)-one, has been identified as a novel inhibitor of Atg4B and Bromodomain and Extra-Terminal Domain (BET) proteins . Atg4B is a cysteine protease involved in autophagy, while BET proteins are readers of histone-acetylated lysine residues .
Mode of Action
The compound interacts with its targets, inhibiting their function. For instance, it inhibits Atg4B via a structure-based virtual screening . In the case of BET proteins, it shows good selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) .
Biochemical Pathways
The inhibition of Atg4B and BET proteins affects various biochemical pathways. For instance, the inhibition of BET proteins can affect the BRD4/NF-κB/NLRP3 signaling inflammatory pathways .
Result of Action
The inhibition of Atg4B and BET proteins by this compound can lead to various molecular and cellular effects. For instance, it has been shown that a compound with selectivity for BET BD1 can significantly improve symptoms of gout arthritis in a rat model .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Benz[cd]indol-2(1H)-one has been identified as a novel inhibitor of Atg4B and BRD4 . It interacts with these proteins and enzymes, potentially altering their function and influencing biochemical pathways .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with specific cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[cd]indol-2(1H)-one typically involves cyclization reactions starting from suitable precursors. One common method involves the reaction of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, leading to the formation of the desired indole derivative . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the indole ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benz[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Benz[cd]indol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-one: Another heterocyclic compound with a similar fused ring system.
Cyclopent[de]isoquinolin-3(4H)-one: A structurally related compound with different ring fusion patterns.
Uniqueness: Benz[cd]indol-2(1H)-one is unique due to its specific ring fusion and functional group placement, which confer distinct biological activities and chemical reactivity. Its ability to inhibit BET bromodomains with high specificity sets it apart from other similar compounds .
Biological Activity
Benz[cd]indol-2(1H)-one, also known as naphtholactam, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₁H₇NO
- Molecular Weight : 169.18 g/mol
- CAS Number : 130-00-7
This compound serves as a significant scaffold in medicinal chemistry, often used in the development of various bioactive compounds.
Antitumor Activity
This compound and its derivatives have shown promising antitumor properties through various mechanisms:
- Aurora B Kinase Inhibition :
- BRD4 Inhibition :
- Lysosomal Targeting :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against drug-resistant strains of bacteria such as Pseudomonas aeruginosa, highlighting their potential in treating infections where conventional antibiotics fail .
Case Study 1: Aurora B Kinase Inhibitor
A study synthesized a series of this compound derivatives and evaluated their inhibitory effects on Aurora B kinase through enzyme assays. Among these, compound 7e was identified as the most potent, leading to significant reductions in cancer cell proliferation .
Compound | Activity | IC50 (µM) |
---|---|---|
7e | Aurora B Kinase Inhibitor | 0.5 |
Case Study 2: BRD4 Inhibition
In another study, a library of this compound derivatives was screened for BRD4 inhibition. The most promising candidate demonstrated high selectivity and significant antiproliferative activity against MV4;11 leukemia cells with an oral bioavailability of 75.8% .
Compound | Kd (nM) | Selectivity |
---|---|---|
Compound 85 | 124 | High |
Properties
IUPAC Name |
1H-benzo[cd]indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLCFQEKPUWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059610 | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-00-7 | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benz(cd)indol-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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